molecular formula C20H20BrN5O B12246412 2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole

Cat. No.: B12246412
M. Wt: 426.3 g/mol
InChI Key: GSPZETZKTZDUHS-UHFFFAOYSA-N
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Description

2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a bromopyridine moiety, a pyrrolopyrrole core, and a benzodiazole ring, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole typically involves multiple steps, including the formation of the bromopyridine intermediate, followed by coupling reactions to introduce the pyrrolopyrrole and benzodiazole moieties. Common reagents used in these reactions include bromine, pyridine derivatives, and various catalysts to facilitate the coupling processes .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products .

Major Products

Major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[5-(5-bromopyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bromopyridine derivatives and benzodiazole-containing molecules. Examples include:

Properties

Molecular Formula

C20H20BrN5O

Molecular Weight

426.3 g/mol

IUPAC Name

(5-bromopyridin-3-yl)-[2-(1-methylbenzimidazol-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]methanone

InChI

InChI=1S/C20H20BrN5O/c1-24-18-5-3-2-4-17(18)23-20(24)26-11-14-9-25(10-15(14)12-26)19(27)13-6-16(21)8-22-7-13/h2-8,14-15H,9-12H2,1H3

InChI Key

GSPZETZKTZDUHS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CC4CN(CC4C3)C(=O)C5=CC(=CN=C5)Br

Origin of Product

United States

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